Cas no 324065-60-3 (N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine)
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2-Methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)-amine
- N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- N-(2-methoxyphenyl)-4-p-tolylthiazol-2-amine
- G34324
- ZMA06560
- Oprea1_841361
- CBMicro_023022
- Oprea1_733633
- 324065-60-3
- BIM-0023031.P001
- (2-Methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)amine
- CCG-10280
- STK945995
- AKOS000557956
- EN300-06386
- AE-848/34781046
- N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
-
- Inchi: 1S/C17H16N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(19-15)18-14-5-3-4-6-16(14)20-2/h3-11H,1-2H3,(H,18,19)
- InChI Key: RLEQDBRHGPEYNJ-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(C)=CC=2)N=C1NC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 296.09833431Da
- Monoisotopic Mass: 296.09833431Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 62.4Ų
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B489735-50mg |
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489735-100mg |
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B489735-500mg |
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 500mg |
$ 320.00 | 2022-06-07 | ||
| A2B Chem LLC | AV23116-50mg |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 94% | 50mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AV23116-100mg |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 94% | 100mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV23116-250mg |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 94% | 250mg |
$132.00 | 2024-04-20 | |
| A2B Chem LLC | AV23116-500mg |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 94% | 500mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | AV23116-1g |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 94% | 1g |
$305.00 | 2024-04-20 | |
| A2B Chem LLC | AV23116-2.5g |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 94% | 2.5g |
$565.00 | 2024-04-20 | |
| A2B Chem LLC | AV23116-5g |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
324065-60-3 | 94% | 5g |
$818.00 | 2024-04-20 |
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: A Comprehensive Overview
The compound N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No. 324065-60-3) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their unique structural properties and diverse biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the research of this compound.
Thiazole derivatives are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinctive electronic properties to the molecule, making it highly versatile for various applications. The N-(2-Methoxyphenyl) and 4-(4-methylphenyl) substituents in this compound further enhance its chemical reactivity and selectivity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of thiazole derivatives, making them promising candidates for drug development.
The synthesis of N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. Researchers have explored various methods, including the Paal-Knorr synthesis and the Hantzsch dihydropyridine synthesis, to optimize the yield and purity of the compound. The use of microwave-assisted synthesis has emerged as a novel approach, significantly reducing reaction times while maintaining high efficiency.
One of the most intriguing aspects of this compound is its biological activity. Recent studies have demonstrated its potent anti-inflammatory and antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have opened new avenues for its application in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
In addition to its biological activity, N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has shown remarkable potential in catalytic applications. Its ability to act as a Lewis acid catalyst has been exploited in various organic transformations, including aldol reactions and Michael additions. This property makes it a valuable tool in green chemistry, offering an environmentally friendly alternative to traditional catalysts.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's molecular interactions. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to design more efficient derivatives with tailored properties. These computational studies have also facilitated the prediction of its pharmacokinetic profile, aiding in the optimization of drug delivery systems.
In conclusion, N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No. 324065-60-3) is a multifaceted compound with immense potential across various fields. Its unique structural features, coupled with its diverse biological and catalytic activities, make it a subject of intense research interest. As ongoing studies continue to unravel its full potential, this compound is poised to play a pivotal role in advancing both chemical and pharmaceutical sciences.
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